molecular formula C34H54O8 B1674520 Lasalocid CAS No. 25999-31-9

Lasalocid

Cat. No.: B1674520
CAS No.: 25999-31-9
M. Wt: 590.8 g/mol
InChI Key: BBMULGJBVDDDNI-OWKLGTHSSA-N
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Mechanism of Action

Target of Action

Lasalocid is a polyether ionophore antibiotic produced by strains of Streptomyces lasaliensis . It primarily targets monovalent and divalent cations , forming neutral complexes with them . These cations include sodium, potassium, and large organic cations like dopamine .

Mode of Action

This compound operates by binding and transporting these cations across cell membranes . This action disrupts the ion balance in the target microorganisms, leading to their death . The compound’s ability to transport both calcium and catecholamines, dopamine, and norepinephrine across mitochondrial and bimolecular lipid membranes has also been reported .

Biochemical Pathways

The biosynthetic pathway of this compound involves characteristic aromatic ring formation and sequential cyclic ether formation . An intriguing oxidative cascade cyclization occurs after the cleavage of the polyketide intermediate from polyketide synthase (PKS), as indicated by the finding of a thioesterase domain at the C-terminal of the seventh PKS .

Pharmacokinetics

This compound exhibits rapid absorption when administered orally to mice and rats . Peak blood concentrations were obtained at 0.25 hours and 3 hours in mice and rats, respectively . The blood elimination half-life was 3 and 4.8 hours for mice and rats, respectively . Nearly 90 to 95% of the administered radioactivity was recovered in feces 48 hours post-administration, indicating an almost complete fecal elimination of this compound residues .

Result of Action

This compound’s action results in the osmotic lysis of coccidia, a type of parasitic protozoa . In conditions of imminent myocardial injury, this compound has been found to immediately and completely interrupt the blood pressure decay, cardiac frequency increase, electrical ventricular tachycardia and fibrillation, as well as the fall of mitochondrial oxidative phosphorylation and decay of mitochondrial oxygen uptake provoked by the induced myocardial injury .

Action Environment

This compound is used as a medicinal feed additive for continuous use to control coccidiosis in poultry species . It is a broad-spectrum anticoccidial agent approved to protect against Eimeria species in broilers and replacement pullets, turkeys, pheasants, and quails .

Safety and Hazards

Lasalocid is toxic if swallowed . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . It is recommended to use personal protective equipment and avoid dust formation .

Future Directions

New hydrophilic derivatives of Lasalocid have been synthesized, and their complexation of monovalent cations has been studied . This could lead to the development of new drugs with enhanced therapeutic potential . In animal nutrition, increasing levels of this compound supplementation can improve growth performance and lipoprotein profile .

Biochemical Analysis

Biochemical Properties

Lasalocid plays a crucial role in biochemical reactions by selectively binding and transporting metal cations, particularly sodium and potassium, across cell membranes . This ionophore disrupts the ion balance within target microorganisms, leading to their death. This compound interacts with various enzymes and proteins, including those involved in ion transport and cellular metabolism. For instance, it can transport organic cations like dopamine, affecting neurotransmitter regulation .

Cellular Effects

This compound has significant effects on various cell types and cellular processes. It influences cell function by disrupting ion gradients, which can affect cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound has been shown to protect cells from multiple bacterial toxins by corrupting vesicular trafficking and Golgi stack homeostasis . This ionophore also impacts the cellular distribution of Golgi markers and other intracellular trafficking compartments .

Molecular Mechanism

At the molecular level, this compound exerts its effects by forming complexes with metal cations and transporting them through lipid bilayer membranes . This disrupts the ion balance within cells, leading to osmotic lysis of target microorganisms. This compound’s ability to transport both calcium and catecholamines, such as dopamine and norepinephrine, across mitochondrial and synaptic cell membranes further contributes to its antimicrobial and neuroregulatory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors in its long-term efficacy. Studies have shown that this compound remains stable under various conditions, but its long-term effects on cellular function can vary depending on the experimental setup . For instance, this compound’s ability to disrupt ion gradients can lead to prolonged changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In goats, for example, supplementation with this compound at levels of 20-30 ppm/kg dry matter has been shown to improve growth performance and lipoprotein profiles without affecting ruminal fermentation or nutrient digestibility . High doses of this compound can be toxic to non-target species, such as horses and dogs, highlighting the importance of appropriate dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to ion transport and cellular metabolism. It interacts with enzymes such as flavin-dependent epoxidases, which play a role in its biosynthesis . This compound’s ability to disrupt ion gradients also affects metabolic flux and metabolite levels within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . Its ionophore properties enable it to facilitate the transport of cations across plasma membranes, affecting its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound’s subcellular localization is influenced by its ability to bind and transport metal cations. It is often found in cellular compartments involved in ion transport and metabolism, such as mitochondria and the Golgi apparatus . This compound’s activity and function can be affected by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions

Lasalocid can be synthesized through various chemical routes. One common method involves the esterification of this compound with different alcohols. For example, this compound can be reacted with neopentyl alcohol, geraniol, 2-ethylhexanol, eicosanol, or vanillyl alcohol in the presence of dichloromethane as a solvent . The reaction mixture is stirred vigorously for about 30 minutes to achieve good yields of the desired esters .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces lasaliensis. The bacterium is cultured in a suitable growth medium, and this compound is extracted from the fermentation broth. The crude product is then purified using techniques such as solvent extraction and chromatography to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Lasalocid undergoes various chemical reactions, including esterification, complexation with metal cations, and hydrogen bonding interactions. It can form complexes with monovalent cations like sodium, potassium, and lithium, as well as divalent cations .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various esters of this compound and its complexes with metal cations. These products are stabilized by intramolecular hydrogen bonds .

Properties

IUPAC Name

6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBMULGJBVDDDNI-OWKLGTHSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048485
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

590.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25999-31-9
Record name Lasalocid A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25999-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lasalocid [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lasalocid
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11423
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lasalocid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LASALOCID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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